N,N-bis[2-(triazol-1-yl)ethyl]aniline
Description
Properties
IUPAC Name |
N,N-bis[2-(triazol-1-yl)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7/c1-2-4-14(5-3-1)19(10-12-20-8-6-15-17-20)11-13-21-9-7-16-18-21/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWRAVPVOVXTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCN2C=CN=N2)CCN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a protocol adapted from US5567819A, alkylation is conducted in polar aprotic solvents such as acetonitrile or isopropyl alcohol under reflux (80–100°C). The use of a 2:1 molar ratio of 1-(2-chloroethyl)-1,2,4-triazole to aniline ensures bis-alkylation, with reaction times ranging from 7–10 hours. Neutralization with aqueous ammonia (pH 9) at 0–5°C precipitates the product, yielding 85–90% purity after extraction with ethyl acetate. Notably, excessive nitrous acid must be avoided to prevent diazotization side reactions.
Catalytic Enhancements
Palladium on carbon (10% Pd/C) has been employed to facilitate milder conditions, particularly when using less reactive substrates. For example, transfer hydrogenation with ammonium formate in methanol at 60–75°C reduces nitro intermediates to amines, though this step is superfluous in direct alkylation.
Condensation with Hydroxymethyltriazole Derivatives
A water-elimination strategy, inspired by the bis(benzotriazolylmethylation) of aromatic amines, enables the synthesis of this compound via condensation with 1-(hydroxyethyl)-1,2,4-triazole.
Equilibrium-Driven Synthesis
Reaction of aniline with 1-(hydroxyethyl)-1,2,4-triazole in toluene at 110°C shifts equilibrium toward the bis-adduct by removing water via azeotropic distillation. This method achieves quantitative yields within 6 hours, producing a mixture of 1,1'-, 1,2'-, and 2,2'-triazolyl regioisomers. The isomer ratio (55:35:10) was resolved via 13C NMR, with the 1,1'-isomer predominating due to steric and electronic factors.
Solvent and Substituent Effects
Electron-donating groups on the aniline ring (e.g., -OMe, -Bu) accelerate bis-alkylation by enhancing nucleophilicity. Conversely, electron-withdrawing groups necessitate prolonged reaction times or higher temperatures. Dichloromethane and dimethylformamide (DMF) are inferior to toluene due to poor water separation.
Multi-Step Synthesis via Acylation and Deprotection
CN117247360A outlines a sequential approach involving acylation, Boc deprotection, and cyclization, adaptable to this compound.
Stepwise Functionalization
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Acylation : Aniline is treated with oxalyl chloride in dichloromethane at 5°C to form the acyl chloride intermediate, which reacts with 1-(2-aminoethyl)-1,2,4-triazole in the presence of N,N-diisopropylethylamine (DIPEA). This yields a bis-amide precursor with 98% efficiency.
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Boc Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group at room temperature, regenerating the free amine.
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Cyclization : Heating the deprotected amine with potassium thiocyanate in nitric acid/methanol induces cyclization, forming the triazole rings. Final reduction with sodium hypophosphite affords the target compound in 90% purity.
Industrial Scalability
This route’s superiority lies in its compatibility with large-scale production. Stainless steel reactors and mobile scrubber units (as described in) mitigate hazards from gaseous byproducts (e.g., HCl). Distillation under reduced pressure (70°C, 95°C vapor) ensures solvent recovery, reducing costs.
Catalytic Hydrogenation Approaches
Transfer hydrogenation, pivotal in reducing nitro intermediates, can be repurposed for reductive amination in triazole synthesis.
Palladium-Catalyzed Pathways
A slurry of 10% Pd/C in ethanol catalyzes the reduction of Schiff base intermediates formed between aniline and triazole aldehydes. Ammonium formate serves as the hydrogen donor, achieving 92% conversion at 60°C. This method bypasses hazardous hydrogen gas but requires meticulous catalyst filtration to prevent residual palladium contamination.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 85–90 | 95 | Simplicity, low cost | Isomer mixture, moderate yields |
| Condensation | 95–100 | 98 | Quantitative, scalable | Requires water removal, regioisomers |
| Multi-Step Synthesis | 90 | 99.5 | High purity, industrial compatibility | Lengthy, costly reagents |
| Catalytic Hydrogenation | 92 | 97 | Mild conditions | Catalyst cost, purification steps |
Mechanistic and Regiochemical Considerations
The regioselectivity of triazole incorporation hinges on the electronic environment of the aniline nitrogen. Alkylation favors the 1-position of the triazole due to its lower steric hindrance, whereas condensation reactions yield mixtures dictated by equilibrium dynamics. 13C NMR and HPLC-MS are indispensable for characterizing isomer distributions and ensuring batch consistency .
Chemical Reactions Analysis
Types of Reactions: N,N-bis[2-(triazol-1-yl)ethyl]aniline undergoes various reactions such as oxidation, reduction, substitution, and cycloaddition.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Typically involves halides and nucleophiles in the presence of catalysts.
Major Products: The major products of these reactions depend on the reaction pathway but often include modified aniline derivatives with enhanced electronic properties or additional functional groups.
Scientific Research Applications
N,N-bis[2-(triazol-1-yl)ethyl]aniline finds diverse applications:
Chemistry: Used as a ligand in coordination chemistry, as a building block in organic synthesis, and in developing novel materials.
Biology: Serves as a fluorescent probe for bioimaging, a scaffold for drug design, and in bioconjugation reactions.
Medicine: Investigated for its potential as an anti-cancer and anti-microbial agent.
Industry: Utilized in the production of high-performance polymers and as an additive in coatings and adhesives.
Mechanism of Action
Mechanism: The action mechanism of N,N-bis[2-(triazol-1-yl)ethyl]aniline involves interactions with molecular targets through its triazole rings, which can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions.
Molecular Targets and Pathways:
In Chemistry: Acts as a chelating ligand.
In Biology/Medicine: Targets specific proteins or DNA, inhibiting or modulating biological pathways.
Comparison with Similar Compounds
Heterocyclic Substituent Effects
The nature of the heterocyclic group attached to the ethyl side chains critically influences reactivity and functionality. Key analogs include:
Triazole vs. Benzimidazole/Pyridine:
Structural and Spectroscopic Comparisons
- NMR Shifts : In N,N-bis(2-chloroethyl)aniline derivatives, α-methylene protons resonate at δ 3.96–4.01 ppm, sensitive to electron density changes at nitrogen . Triazole’s electron-withdrawing nature may downfield-shift these protons further.
- IR Spectra : Benzimidazole analogs show C=N stretches at 1592–1634 cm⁻¹, while triazoles typically absorb near 1500–1550 cm⁻¹, aiding structural differentiation .
Q & A
Q. What synthetic strategies are effective for preparing N,N-bis[2-(triazol-1-yl)ethyl]aniline, and how can reaction conditions be optimized?
The synthesis of triazole-functionalized aniline derivatives typically involves nucleophilic substitution or click chemistry. For example, N,N-bis(2-chloroethyl)aniline can react with triazole derivatives under mild conditions to introduce triazole moieties. Ultrasound irradiation, as demonstrated in solvent-free synthesis of related bis(phenacyl)anilines, can enhance reaction efficiency by reducing time (from hours to minutes) and improving yields (e.g., 85-92%) compared to traditional thermal methods . Optimization should focus on solvent selection (e.g., DMF or water), catalyst use (e.g., Cu(I) for click chemistry), and temperature control to minimize side reactions.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- 1H NMR : Look for characteristic singlets for triazole protons (δ 7.5-8.5 ppm) and methylene protons adjacent to triazole (δ 3.5-4.5 ppm). Aromatic protons from the aniline ring appear as multiplets (δ 6.5-7.5 ppm) .
- IR : Absorbance bands for C=N (1500-1630 cm⁻¹) and triazole ring vibrations (1450-1600 cm⁻¹) should be prominent. The absence of -NH stretches (3350-3400 cm⁻¹) confirms successful alkylation .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~350-400) and fragmentation patterns help validate the molecular formula .
Q. What are the primary applications of triazole-functionalized aniline derivatives in material science?
These compounds serve as precursors for hyperbranched polymers (e.g., via azo-coupling reactions) or ligands for metal-organic frameworks (MOFs). The triazole group’s coordination capability enhances catalytic or photophysical properties in materials .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., N1 vs. N2 triazole substitution) influence the regioselectivity of this compound synthesis?
Regioselectivity in triazole alkylation depends on the base and solvent. For instance, using K₂CO₃ in DMF favors N1-substitution due to steric and electronic effects, while polar aprotic solvents like acetonitrile may shift selectivity . Computational studies (DFT) can predict transition-state energies to guide condition selection .
Q. What experimental and computational methods resolve contradictions in reported catalytic activity of triazole-aniline complexes?
Discrepancies in catalytic performance (e.g., in oxidation reactions) may arise from subtle structural variations (e.g., triazole substituents or metal coordination geometry). Combined approaches include:
Q. How can solvent-free or green chemistry approaches improve the scalability of this compound synthesis?
Solvent-free methods, such as mechanochemical grinding or ultrasound-assisted reactions, reduce waste and energy consumption. For example, ultrasound-mediated synthesis achieves >90% yield for analogous bis(phenacyl)anilines without solvents, bypassing traditional reflux conditions . Scalability requires optimizing parameters like sonication amplitude and reaction vessel design for larger batches.
Q. What strategies mitigate decomposition or side reactions during functionalization of this compound in acidic/basic environments?
- pH Control : Triazoles are sensitive to strong acids; buffered conditions (pH 6-8) prevent protonation-induced degradation.
- Protecting Groups : Temporarily protecting the aniline -NH with acetyl or tert-butoxycarbonyl (Boc) groups during further functionalization .
- Low-Temperature Reactions : Slow addition of reagents at 0-5°C minimizes exothermic side reactions .
Methodological Considerations
Comparative analysis of triazole vs. imidazole/aniline derivatives in biological activity assays
Triazole-containing compounds often exhibit enhanced antimicrobial activity due to improved membrane permeability and metal chelation. For example, benzotriazole-aniline hybrids show higher efficacy against Gram-negative bacteria than imidazole analogs, likely due to triazole’s stronger H-bonding capability . Assays should include MIC (Minimum Inhibitory Concentration) testing and cytotoxicity profiling on human cell lines.
Designing kinetic studies to probe the mechanism of triazole-aniline copolymerization
Monitor polymerization via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
